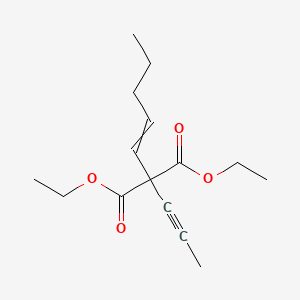![molecular formula C64H110N6O16 B12519639 5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;but-2-enedioic acid](/img/structure/B12519639.png)
5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;but-2-enedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;but-2-enedioic acid is a complex organic compound with a unique structure that includes multiple functional groups such as amino, hydroxy, and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;but-2-enedioic acid involves multiple steps, including the formation of key intermediates and the use of various reagents and catalysts
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction of the carbonyl groups may produce secondary or tertiary alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme activity and protein interactions. Its functional groups can be modified to create derivatives that are useful in biochemical assays and imaging studies.
Medicine
In medicine, this compound has potential applications as a drug candidate due to its ability to interact with specific molecular targets. It may be investigated for its therapeutic effects in various diseases, including cancer, inflammation, and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique properties make it suitable for applications in electronics, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The functional groups on the compound allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
Similar compounds include other amino acid derivatives and peptides with comparable functional groups. Examples include:
- 5-amino-2-hydroxybenzoic acid
- N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxybenzamide
Uniqueness
What sets 5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;but-2-enedioic acid apart is its complex structure, which includes multiple functional groups that can participate in a wide range of chemical reactions. This makes it a versatile compound for various scientific research applications.
特性
IUPAC Name |
5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;but-2-enedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C30H53N3O6.C4H4O4/c2*1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h2*10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRSDBSKUSSCGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H110N6O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1219.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B12519556.png)
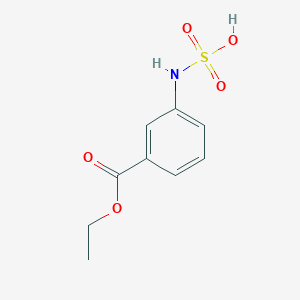
![N-(2-{5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-2-(4-methylphenyl)acetamide](/img/structure/B12519565.png)
![N-Formyl-L-alanyl-N-[(2S)-6-amino-1-oxohexan-2-yl]-L-phenylalaninamide](/img/structure/B12519571.png)
![1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide](/img/structure/B12519583.png)
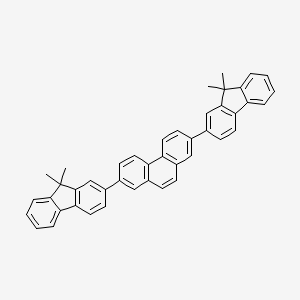
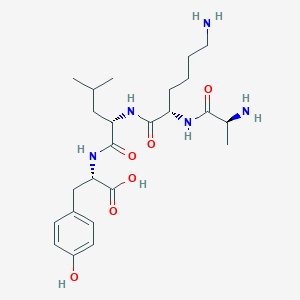
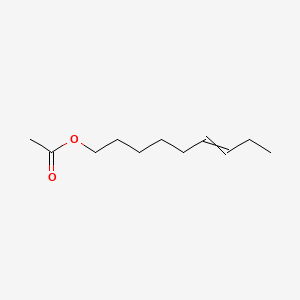
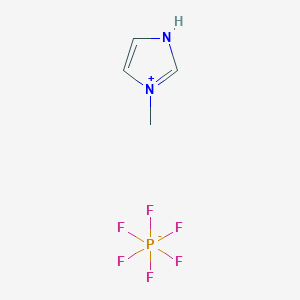
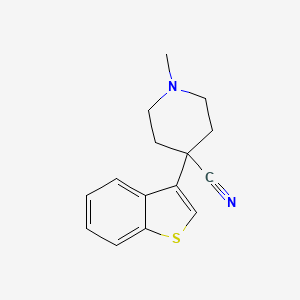
![Tris[4-[bis(2-pyridyl)amino]phenyl]borane](/img/structure/B12519608.png)
acetate](/img/structure/B12519609.png)
![Pyrazolo[1,5-b][1,2,4]triazin-2(1H)-one, 7-(1,1-dimethylethyl)-3-methyl-](/img/structure/B12519622.png)
